molecular formula C19H18FN3O2 B6232080 3-(2-fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea CAS No. 2094506-47-3

3-(2-fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea

Cat. No. B6232080
CAS RN: 2094506-47-3
M. Wt: 339.4
InChI Key:
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Description

The compound is a urea derivative, which means it contains a functional group with the pattern (NH2)C=O. Urea derivatives are common in medicinal chemistry and have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure would likely show typical bonding patterns of urea derivatives, with the urea group forming hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of the fluorophenyl and tetrahydroisoquinolinyl groups could influence properties like solubility, melting point, and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Urea derivatives can have a wide range of targets, so without more information, it’s difficult to speculate .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of the compound, optimizing its properties for a specific application, or investigating its mechanism of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea' involves the reaction of 2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinoline with 2-fluoroaniline followed by the addition of urea.", "Starting Materials": [ "2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinoline", "2-fluoroaniline", "Urea" ], "Reaction": [ "Step 1: 2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinoline is reacted with 2-fluoroaniline in the presence of a suitable solvent and a catalyst to form 3-(2-fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]amine.", "Step 2: The resulting amine is then reacted with urea in the presence of a suitable solvent and a catalyst to form the final product, 3-(2-fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea." ] }

CAS RN

2094506-47-3

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4

Purity

95

Origin of Product

United States

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